

# An In-depth Technical Guide on the Stereochemistry of (R)-(-)-3-Hydroxytetrahydrofuran

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## Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

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## Abstract

**(R)-(-)-3-Hydroxytetrahydrofuran** is a pivotal chiral building block in modern medicinal chemistry, celebrated for its role in the synthesis of numerous pharmaceuticals, including the SGLT2 inhibitor Empagliflozin and various HIV protease inhibitors. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant applications in drug development, offering a critical resource for researchers in organic synthesis and pharmaceutical sciences.

## Physicochemical and Spectroscopic Data

**(R)-(-)-3-Hydroxytetrahydrofuran** is a colorless to light yellow liquid at room temperature. Its chirality, centered at the C3 position of the tetrahydrofuran ring, is fundamental to its utility in asymmetric synthesis.

## Physical Properties

The key physical properties of **(R)-(-)-3-Hydroxytetrahydrofuran** are summarized in the table below, providing a baseline for its handling and characterization.

Property	Value	Reference(s)
CAS Number	86087-24-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C4H8O2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	88.11 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	181 °C (lit.)	<a href="#">[1]</a> <a href="#">[6]</a>
80 °C / 15 mmHg (lit.)	<a href="#">[1]</a> <a href="#">[4]</a>	
Density	1.097 g/mL at 25 °C (lit.)	<a href="#">[1]</a> <a href="#">[6]</a>
Refractive Index (n <sub>20/D</sub> )	1.45 (lit.)	<a href="#">[1]</a> <a href="#">[6]</a>
Optical Rotation ([α] <sub>20/D</sub> )	-18° (c = 2.4 in methanol)	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(R)-(-)-3-Hydroxytetrahydrofuran**.

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ (ppm): 4.46 (m, 1H), 4.04 (m, 1H), 3.95 (m, 1H), 3.82 (m, 1H), 3.77 (m, 1H), 3.71 (m, 1H), 2.05 (m, 1H), 1.90 (m, 1H)	[7]
<sup>13</sup> C NMR	Data not explicitly found in search results.	
Mass Spectrometry (MS)	Molecular Ion (m/z): 88. Key fragments: 70, 58, 57, 45, 43, 31.	[7][8]
Infrared (IR)	Characteristic peaks for O-H and C-O stretching are expected but specific data was not found in the search results.	

## Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran

The enantiomerically pure synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** is a key step in its utilization. Two primary synthetic routes from commercially available chiral precursors are detailed below.

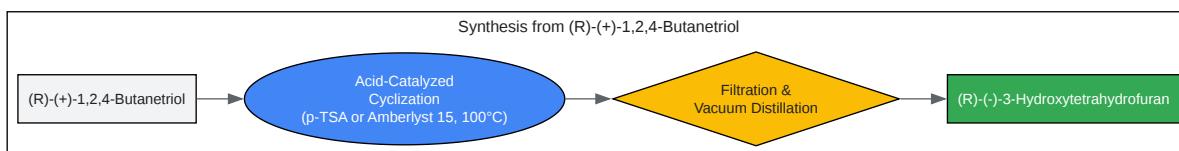
### Synthesis from (R)-(+)-1,2,4-Butanetriol

A straightforward and high-yielding method involves the acid-catalyzed cyclization of (R)-(+)-1,2,4-Butanetriol.

#### Experimental Protocol:

- A solution of (R)-(+)-1,2,4-butanetriol (1 equivalent) in a suitable solvent such as 1,4-dioxane is prepared.[1][2]
- A strong acid catalyst, for instance, a catalytic amount of p-toluenesulfonic acid or a strong acid ion-exchange resin (e.g., Amberlyst 15), is introduced to the solution.[2][9]

- The reaction mixture is heated to 100 °C and stirred for a duration of 20 hours under atmospheric pressure.[2]
- Upon completion, the catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield **(R)-(-)-3-Hydroxytetrahydrofuran**.[4]



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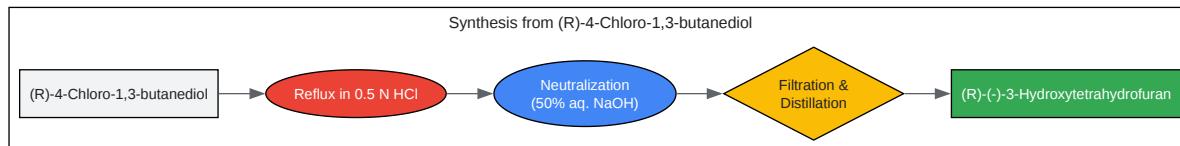
**Figure 1.** Workflow for the synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** from **(R)-(+)-1,2,4-Butanetriol**.

## Synthesis from **(R)-4-Chloro-1,3-butanediol**

An alternative route involves the intramolecular cyclization of **(R)-4-Chloro-1,3-butanediol**.

### Experimental Protocol:

- **(R)-4-Chloro-1,3-butanediol** (1 equivalent) is dissolved in 0.5 N hydrochloric acid.[1][5]
- The solution is heated under reflux for 2 hours.[1][5]
- After cooling to room temperature, the reaction mixture is neutralized with a 50% aqueous solution of sodium hydroxide.[1][5]
- The neutralized solution is filtered to remove any precipitated salts.[1][5]
- The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to afford **(R)-(-)-3-Hydroxytetrahydrofuran**.[5]



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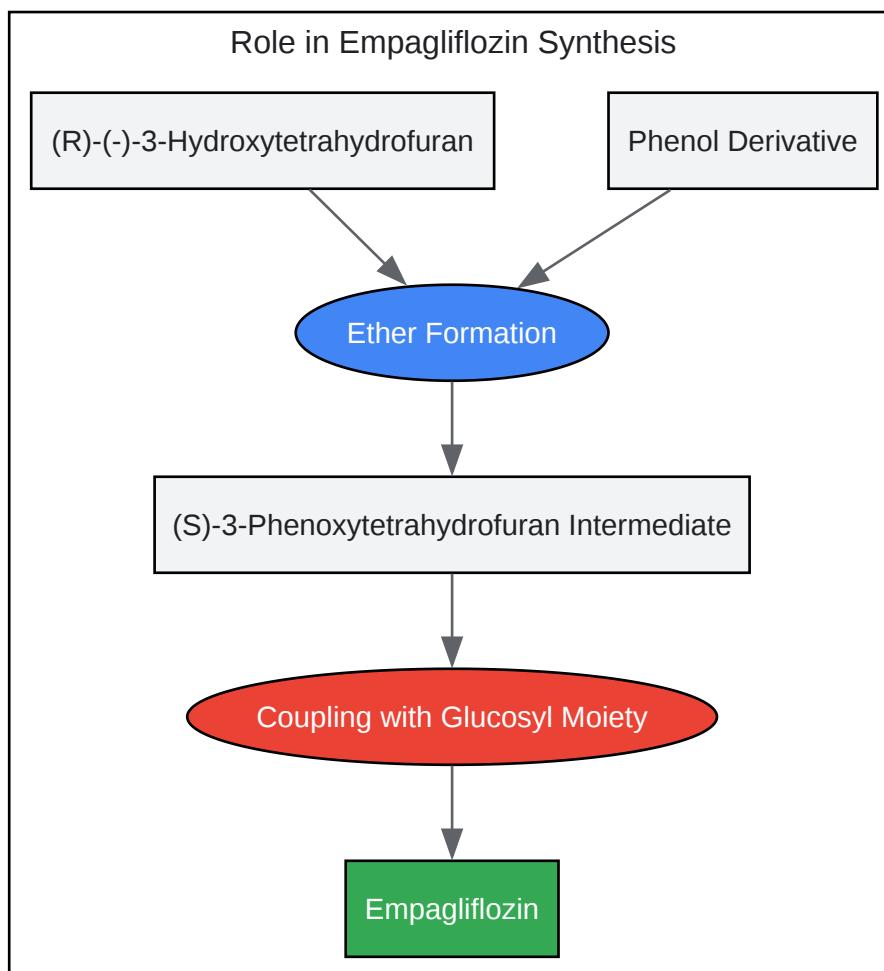
**Figure 2.** Workflow for the synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran** from **(R)-4-Chloro-1,3-butanediol**.

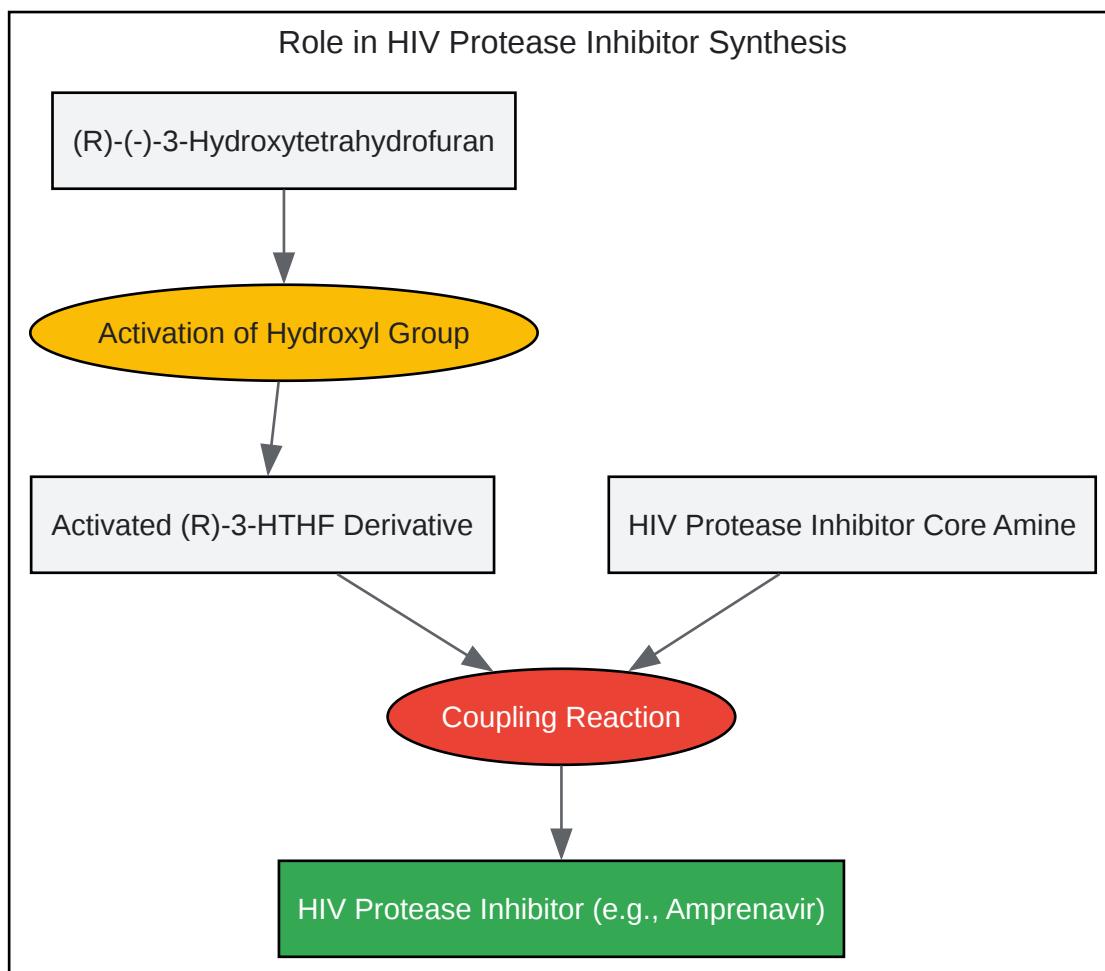
## Applications in Drug Development

The defined stereochemistry of **(R)-(-)-3-Hydroxytetrahydrofuran** makes it a valuable chiral synthon for the construction of complex molecular architectures found in pharmaceuticals.

## Role in the Synthesis of Empagliflozin

**(R)-(-)-3-Hydroxytetrahydrofuran** is a key starting material for the synthesis of the side chain of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The synthesis involves the reaction of **(R)-(-)-3-hydroxytetrahydrofuran** with a protected phenol derivative to form a key ether linkage.[\[10\]](#)[\[11\]](#)





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